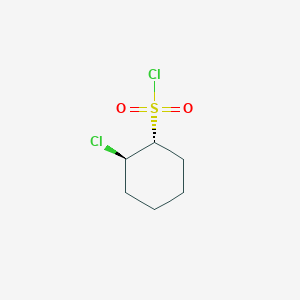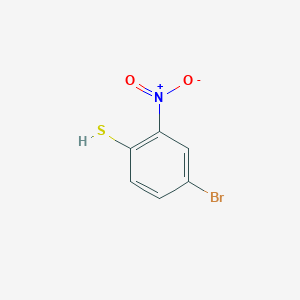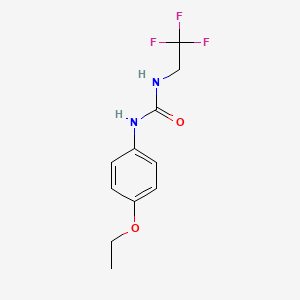
1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea, also known as A-438079, is a selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is expressed in various cells of the immune system, including macrophages, microglia, and T cells, and is involved in the regulation of inflammation and immune responses. A-438079 has been widely used in scientific research to investigate the role of the P2X7 receptor in various physiological and pathological processes.
Mécanisme D'action
1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea acts as a competitive antagonist of the P2X7 receptor, binding to the receptor and preventing the activation of downstream signaling pathways. The P2X7 receptor is known to be involved in the regulation of intracellular calcium levels, the release of pro-inflammatory cytokines, and the induction of cell death pathways. By blocking the activity of the P2X7 receptor, 1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea can modulate these physiological processes and exert anti-inflammatory and neuroprotective effects.
Effets Biochimiques Et Physiologiques
1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has been shown to have a range of biochemical and physiological effects in various experimental models. For example, it can reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in macrophages and microglia, inhibit the activation of the NLRP3 inflammasome, and prevent the formation of reactive oxygen species. In addition, 1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has been shown to reduce neuropathic pain and improve cognitive function in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea in scientific research is its high selectivity for the P2X7 receptor, which allows for specific modulation of this receptor without affecting other purinergic receptors. In addition, 1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has been shown to have good pharmacokinetic properties and can be administered orally or intraperitoneally in animal models. However, one limitation of using 1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea is its relatively low potency compared to other P2X7 receptor antagonists, which may require higher concentrations or longer treatment durations to achieve the desired effects.
Orientations Futures
There are several potential future directions for research on 1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea and the P2X7 receptor. One area of interest is the role of the P2X7 receptor in cancer, as it has been shown to be involved in tumor growth and metastasis. Another area of interest is the development of more potent and selective P2X7 receptor antagonists for use in clinical trials, as 1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has not yet been tested in human subjects. Finally, further investigation is needed to elucidate the precise molecular mechanisms by which 1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea modulates P2X7 receptor signaling and to identify potential therapeutic targets for the treatment of inflammatory and neurological disorders.
Méthodes De Synthèse
1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea can be synthesized using a multi-step process starting from 4-ethoxyaniline and 2,2,2-trifluoroethyl isocyanate as the key starting materials. The synthesis involves several chemical reactions, including nitration, reduction, coupling, and cyclization, and has been described in detail in the literature.
Applications De Recherche Scientifique
1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has been used in numerous scientific studies to investigate the function of the P2X7 receptor in various biological systems. For example, it has been shown to inhibit the release of pro-inflammatory cytokines from macrophages and microglia, reduce the severity of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis, and attenuate neuropathic pain and neuroinflammation.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-2-18-9-5-3-8(4-6-9)16-10(17)15-7-11(12,13)14/h3-6H,2,7H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEFIRSVLUTZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2888894.png)
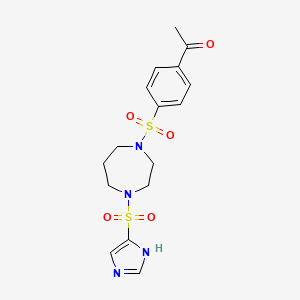
![N-[1-(3-Chloro-5-fluorophenyl)-1-hydroxypropan-2-yl]prop-2-enamide](/img/structure/B2888897.png)
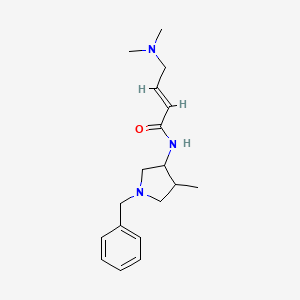
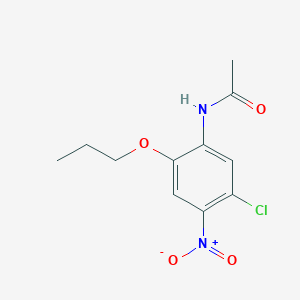
![2-(methylsulfanyl)-N-[3-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2888900.png)
![N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2888901.png)
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2888902.png)
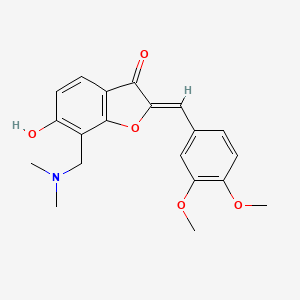
![1-ethyl-2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide](/img/structure/B2888907.png)
![5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888908.png)
